N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with the molecular formula C30H27N3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzyl and phenyl derivatives, followed by cyclization and thioamide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~2~-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- N-(2,3-dimethylphenyl)-2,4-diphenyl-5,6,7,8-tetrahydro-1,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
Uniqueness
Its combination of benzyl, phenyl, and thioamide groups provides a versatile platform for various chemical transformations and biological activities .
Properties
Molecular Formula |
C31H29N3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-benzyl-6-(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3S/c1-22-15-17-25(18-16-22)28-26-14-8-9-19-33-27(24-12-6-3-7-13-24)21-34(31(26)33)29(28)30(35)32-20-23-10-4-2-5-11-23/h2-7,10-13,15-18,21H,8-9,14,19-20H2,1H3,(H,32,35) |
InChI Key |
TXYKWEJYSWOEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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